Triptophenolide

Vue d'ensemble

Description

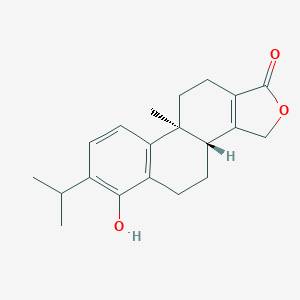

- Il appartient à la classe des diterpénoïdes et a la formule chimique C~20~H~24~O~3~ avec une masse molaire de 312,4 g/mol .

- Historiquement, Tripterygium wilfordii a été utilisé en médecine traditionnelle chinoise pour ses propriétés anti-inflammatoires et immunosuppressives.

Triptophénolide : .

Méthodes De Préparation

- Les voies de synthèse du triptophénolide ne sont pas largement documentées, mais il est généralement obtenu à partir de sources naturelles.

- Les méthodes de production industrielle peuvent impliquer l'extraction de Tripterygium wilfordii ou la synthèse chimique à l'aide de précurseurs spécifiques.

Analyse Des Réactions Chimiques

- Le triptophénolide subit diverses réactions, y compris l'oxydation, la réduction et la substitution.

- Les réactifs et conditions courants utilisés dans ces réactions ne sont pas explicitement spécifiés dans la littérature disponible.

- Les principaux produits formés lors de ces réactions dépendraient des conditions de réaction spécifiques.

Applications de la Recherche Scientifique

Activation du Complément : Il augmente les niveaux totaux de complément sérique et diminue la production d'anticorps sérique (IgG) chez les rats et les souris.

Activité Antiandrogène : Le triptophénolide a été identifié comme un antiandrogène, inhibant à la fois les récepteurs androgènes de type sauvage et mutants.

Mécanisme d'Action

- Le mécanisme exact par lequel le triptophénolide exerce ses effets reste un domaine de recherche en cours.

- Il implique probablement la modulation des réponses immunitaires, l'activation du complément et les interactions avec les voies cellulaires.

Applications De Recherche Scientifique

Immunomodulation: Triptophenolide inhibits the delayed type hypersensitivity (DTH) reaction induced by certain antigens and reduces peripheral blood ANAE+ lymphocytes in animal models.

Complement Activation: It increases total serum complement levels and decreases serum antibody production (IgG) in rats and mice.

Antiandrogen Activity: This compound has been identified as an antiandrogen, inhibiting both wild-type and mutant androgen receptors.

Mécanisme D'action

- The exact mechanism by which Triptophenolide exerts its effects remains an area of ongoing research.

- It likely involves modulation of immune responses, complement activation, and interactions with cellular pathways.

Comparaison Avec Des Composés Similaires

- L'unicité du triptophénolide réside dans son activité antiandrogène et ses effets immunomodulateurs.

- Des composés similaires comprennent d'autres diterpénoïdes et produits naturels aux propriétés anti-inflammatoires.

N'oubliez pas que le potentiel et les mécanismes complets du triptophénolide sont encore explorés, ce qui en fait un sujet intrigant pour de futures recherches scientifiques

Activité Biologique

Triptophenolide is a bioactive compound derived from Tripterygium wilfordii, a plant traditionally used in Chinese medicine. This diterpenoid exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and various cancers.

This compound is characterized by its unique diterpene structure. Its mechanism of action involves several pathways, notably the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Cytokines : this compound suppresses the expression of pro-inflammatory cytokines such as IL-2, TNF-α, and COX-2, which are crucial in inflammatory responses .

- Cell Cycle Regulation : It affects cell cycle progression, promoting apoptosis in various cancer cell lines by activating caspases and altering Bcl-2 family protein expressions .

- Androgen Receptor Antagonism : this compound competes with androgen for binding to its receptor, reducing androgen-dependent gene expression, which is significant in prostate cancer treatment .

Anticancer Properties

This compound has demonstrated significant anticancer activity across multiple cancer types. Studies indicate that it effectively inhibits the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibitory Effect |

|---|---|

| U87-MG | Significant |

| MCF-7 | Moderate |

| HeLa | Significant |

| K562 | Moderate |

Research has shown that this compound induces apoptosis through mitochondrial pathways and the activation of caspases .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators. Clinical studies have confirmed its efficacy in treating conditions like rheumatoid arthritis by reducing inflammation markers such as IL-6 and TNF-α .

Immunosuppressive Activity

This compound has been evaluated for its immunosuppressive effects, making it a candidate for treating autoimmune diseases. It modulates T-cell responses and inhibits lymphocyte proliferation, which is beneficial in conditions like lupus and multiple sclerosis .

Case Studies

- Rheumatoid Arthritis Treatment : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in significant reductions in disease activity scores and inflammatory markers.

- Prostate Cancer : In vitro studies revealed that this compound effectively inhibits the proliferation of prostate cancer cells through androgen receptor antagonism, suggesting potential as a therapeutic agent for hormone-sensitive cancers .

- Systemic Lupus Erythematosus (SLE) : Patients treated with this compound exhibited improved clinical outcomes, including reduced flares and lower levels of autoantibodies.

Pharmacokinetics and Metabolism

Recent studies have focused on the pharmacokinetics of this compound. After administration, it is metabolized primarily in the liver, with metabolites excreted in urine and bile. The metabolic profiling indicates that its bioavailability can be influenced by various factors including formulation and dosage .

Propriétés

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.